molecular formula C7H6BrF B073676 2-Bromo-6-fluorotoluene CAS No. 1422-54-4

2-Bromo-6-fluorotoluene

Cat. No. B073676
CAS RN: 1422-54-4
M. Wt: 189.02 g/mol
InChI Key: DJGXPFQIMLEVPA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorotoluene is a significant chemical intermediate with applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties have been extensively studied to leverage its potential in synthesizing complex molecules and materials.

Synthesis Analysis

The synthesis of 2-Bromo-6-fluorotoluene is achieved through a Gattermann diazonium salt substitution reaction, followed by a reduction reaction and Schiemann reaction. This process begins with 2-Amino-6-nitrotoluene and yields a target product with a 51.8% yield. The intermediates and final product's structures are confirmed through IR, MS, and 1H NMR techniques, indicating the effectiveness and specificity of the synthetic route (Li Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorotoluene and similar compounds has been analyzed using various spectroscopic methods. For instance, FTIR, FT-Raman, and NMR studies, based on density functional theory, have been conducted to understand the vibrational analysis and molecular structure of closely related compounds. These studies provide insight into the electronic and structural characteristics that are crucial for understanding the reactivity and properties of 2-Bromo-6-fluorotoluene (V. Krishnakumar et al., 2013).

Scientific Research Applications

Synthesis of 2-Bromo-6-Fluorotoluene

2-Bromo-6-fluorotoluene is synthesized from 2-Amino-6-nitrotoluene through a series of chemical reactions, including the Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction. The process yields the target product with a yield of 51.8%. The structure of the intermediates and the final product is confirmed through various spectroscopic techniques like IR, MS, and 1H NMR (Li Jiang-he, 2010).

Applications in Analytical Chemistry

Use in Fluorogenic Labelling for HPLC Analyses

2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) is employed as a fluorogenic labelling reagent for high-performance liquid chromatographic (HPLC) analyses of various acids in pharmaceutical formulations. The method is sensitive and selective for the analysis of commercial formulations of acidic drugs (R. Gatti et al., 1996).

Applications in Organic Synthesis

Synthesis of Fluorinated Compounds

A study describes the synthesis of 3-fluorothiophene from 2-bromo-3-chlorothiophene using a series of reactions, highlighting the utility of brominated compounds in the synthesis of fluorinated analogs. The paper also discusses the electropolymerization of the synthesized compound (A. E. Kassmi et al., 1994).

Applications in Spectroscopic Studies

Study of Absorption Spectra

The absorption spectra of various bromo and fluoro-substituted toluenes, including 2-Fluoro-4-bromo, 4-Fluoro-2-bromo, and 2-Fluoro-5-bromo toluenes, are investigated in the ultraviolet region in the vapor phase. This study contributes to understanding the electronic transitions and spectroscopic properties of such compounds (C. Dwivedi & S. Sharma, 1974).

Applications in Material Science

Structural Chemistry of Halogenocomplexes

A comprehensive review discusses the crystal structures, spectroscopic characterization, and thermal behavior of fluoro, chloro, and bromo complexes formed with organic cations. The study highlights how the structural variety of halogenocomplexes can be extended and how certain novel structures can be stabilized through hydrogen bonds provided by organic cations (U. Bentrup et al., 1999).

Safety And Hazards

2-Bromo-6-fluorotoluene is classified as a hazardous chemical. It is a combustible liquid and can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

2-Bromo-6-fluorotoluene is an important medical intermediate and is used as a building block for the synthesis of various organic compounds . It is a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science . Therefore, its future directions are likely to be influenced by developments in these fields.

properties

IUPAC Name

1-bromo-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXPFQIMLEVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371285
Record name 2-Bromo-6-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorotoluene

CAS RN

1422-54-4
Record name 1-Bromo-3-fluoro-2-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluorotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID80371285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorotoluene
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